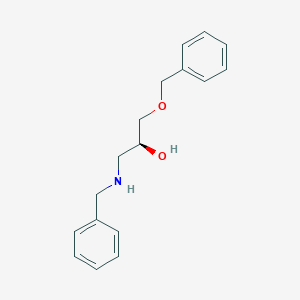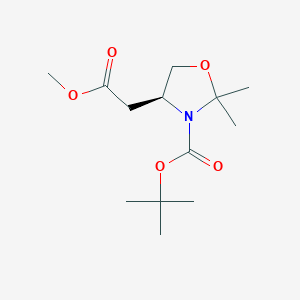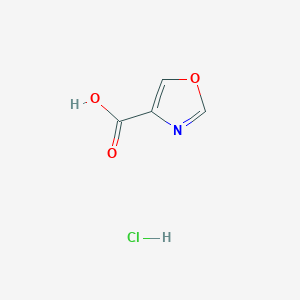
3-Acetyl-N-isopropylbenzamide
Descripción general
Descripción
3-Acetyl-N-isopropylbenzamide is a chemical compound with the molecular formula C10H14N2O . It is also known by other names such as ANTHRANILIC ACID ISOPROPYLAMIDE and N-Isopropyl-2-aminobenzamide . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of indigo carmine anhydride with isopropylamine in dichloroethane. The reaction mixture is heated to 60°C and maintained for 0.8 hours. The product is then washed with saturated sodium carbonate to remove dichloroethane, resulting in a light yellow this compound solution .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with an isopropyl group attached to the nitrogen atom and an acetyl group attached to one of the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.23, a melting point of 147°C, and a predicted boiling point of 355.7°C. It has a predicted density of 1.077 g/cm3 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Studies have explored the development of synthetic methods for biologically important molecules using similar compounds. For example, research has demonstrated the transition metal-free intramolecular selective oxidative coupling of C(sp3)-H and N-H bonds to synthesize isoindolinones, highlighting a methodology that could potentially apply to compounds like 3-Acetyl-N-isopropylbenzamide for generating complex molecular structures of pharmaceutical interest (Verma et al., 2015).
Biochemical Applications and Antioxidant Properties
Research on analogs has investigated the effects on skin mechanical properties and potential antioxidant activities, suggesting that derivatives of similar compounds might possess bioactive properties that could be beneficial in dermatological applications or as part of antioxidant formulations (Tadini et al., 2015).
Catalytic and Environmental Applications
The development of catalysts for chemical transformations is another area of research. For instance, studies on catalysts for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones show the potential utility of similar compounds in facilitating environmentally beneficial chemical processes (Yakura et al., 2018).
Drug Development and Pharmacological Evaluation
In the realm of pharmacology, novel N-acylhydrazone derivatives designed from the structure of trichostatin A, acting as histone deacetylase inhibitors, indicate that compounds structurally related to this compound could serve as templates for developing new therapeutic agents (Rodrigues et al., 2016).
Mecanismo De Acción
Target of Action
It is structurally similar to 2-amino-n-isopropylbenzamide , which is a chemical transformation product
Biochemical Pathways
It’s worth noting that the manipulation of acetyl-coa levels has been shown to impact the production of various biochemical compounds . Given that 3-Acetyl-N-isopropylbenzamide contains an acetyl group, it’s plausible that it may interact with biochemical pathways involving acetyl-CoA or related metabolites.
Propiedades
IUPAC Name |
3-acetyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)13-12(15)11-6-4-5-10(7-11)9(3)14/h4-8H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKGULRJBCDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)


![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)









